molecular formula C18H16N4O4S B6560531 7,8-dimethoxy-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-78-5

7,8-dimethoxy-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6560531
CAS No.: 1021260-78-5
M. Wt: 384.4 g/mol
InChI Key: XZYWEDIJYCYALE-UHFFFAOYSA-N
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Description

This compound is a thiadiazoloquinazolinone derivative featuring 7,8-dimethoxy substitutions on the quinazoline core and a 2-[(4-methoxyphenyl)amino] group (Figure 1). Its molecular formula is C₁₉H₁₇N₅O₄S (molecular weight: 419.44 g/mol). This compound is structurally related to a broader class of thiadiazoloquinazolinones, which are studied for antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

7,8-dimethoxy-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-24-11-6-4-10(5-7-11)19-17-21-22-16(23)12-8-14(25-2)15(26-3)9-13(12)20-18(22)27-17/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYWEDIJYCYALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 2, 7, and 8 of the thiadiazoloquinazolinone core. These modifications significantly alter biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Thiadiazoloquinazolinones

Compound Name / ID Substituents (Position) Molecular Weight Key Biological Activities References
7,8-Dimethoxy-2-[(4-methoxyphenyl)amino]-... 7,8-OCH₃; 2-NH(4-OCH₃Ph) 419.44 Under investigation
BI89819 (1021250-69-0) 2-NH(4-CH₃Ph); 7,8-H 368.41 Anticancer (preclinical)
F127-0247 (8-chloro-2-[(prop-2-en-1-yl)amino]-...) 8-Cl; 2-NH(CH₂CH=CH₂) 292.74 Antimicrobial screening
USP/VA-1 (Anti-HIV compound) 2-NH(4-OCH₃Ph); thieno[3,2-e]pyrimidine core N/A Anti-HIV-2; antibacterial (E. coli)
2-(4-Methylphenyl)-... (Y205-8163) 2-(4-CH₃Ph); 7,8-H 293.34 LogP: 3.18; moderate solubility
2-(Propylthio)-... (Antituberculosis agent) 2-SC₃H₇; 7,8-H N/A Anti-Mtb (IC₅₀: 0.8 µg/mL)
Key Observations:

Substituent Position 2: The 4-methoxyphenylamino group (target compound) is associated with antibacterial activity (cf. USP/VA-1, active against E. coli). Larger substituents (e.g., 2,6-dimethylpiperazine) at position 2 reduce receptor binding in αIIbβ3 antagonists.

Methoxy Substitutions (Positions 7 and 8): The 7,8-dimethoxy groups in the target compound likely improve water solubility compared to non-polar analogs like BI89819 (logP: ~3.18 vs. target compound’s estimated logP: ~2.5).

Table 2: Activity Comparison Across Disease Models

Compound Anti-HIV Antibacterial (E. coli) Anti-Mtb Anticancer Notes
Target Compound N/A Potential (cf. USP/VA-1) Inactive N/A Methoxy groups may limit Mtb efficacy
USP/VA-1 Yes (HIV-2) Yes (comparable to amoxicillin) No No 4-Methoxyphenylamino critical
2-(Propylthio)-... No No Yes No Optimal hydrophobic interactions
BI89819 No No No Yes Methyl group enhances cytotoxicity
Notable Findings:
  • Anti-HIV Activity: The 4-methoxyphenylamino group is critical in USP/VA-1, which inhibits HIV-2.
  • Antibacterial Activity : Methoxy-substituted compounds (e.g., USP/VA-1) show efficacy against E. coli, likely due to enhanced membrane penetration.
  • Anti-Mtb Activity : Propylthio derivatives outperform methoxy analogs, as methoxy groups fail to engage InhA residues.

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound logP Polar Surface Area (Ų) H-Bond Acceptors Solubility (logSw)
Target Compound ~2.5 ~85 7 -3.6 (estimated)
Y205-8163 3.18 37.53 5 -3.63
F127-0247 (8-Cl derivative) ~3.1 ~70 5 N/A
  • The target compound’s 7,8-dimethoxy groups increase polarity (higher polar surface area) but may reduce passive diffusion compared to less polar analogs like Y205-8163.

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